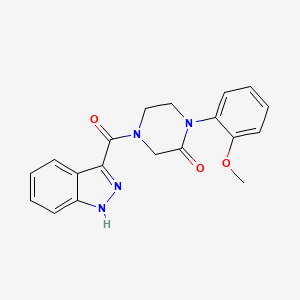

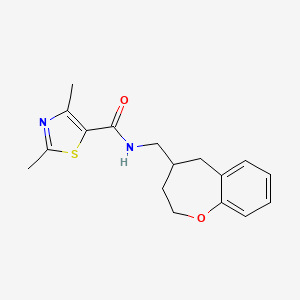

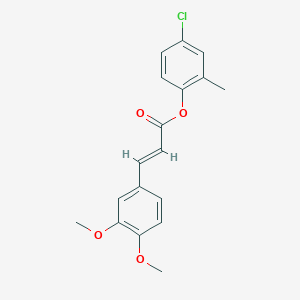

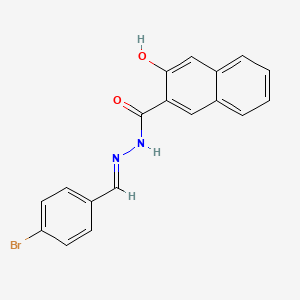

![molecular formula C18H32N6O2 B5536856 N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide often involves multi-step reactions, starting from simpler building blocks. For example, a practical synthesis approach for related compounds involves initial esterification followed by intramolecular reactions and further functionalization through reactions such as the Suzuki–Miyaura coupling. This process can be optimized to improve yields and purity, as demonstrated in the synthesis of orally active CCR5 antagonists (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, provide detailed insights into the configuration, intermolecular interactions, and electronic properties of compounds. For related triazine derivatives incorporating pyrazole/piperidine/aniline moieties, studies reveal dominant interactions like H...H, N...H, and H...C contacts, which are crucial for understanding the compound's stability and reactivity (Shawish et al., 2021).

Chemical Reactions and Properties

Compounds with similar structural features exhibit a range of chemical behaviors, including reactions with thiourea leading to unexpected rearrangements and the formation of new heterocyclic structures. These reactions often involve complex mechanisms such as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by specific functional group transformations (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. Analysis of related compounds provides insights into how molecular packing, dominated by specific intermolecular interactions, affects these properties.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are key to understanding the utility of these compounds in synthesis and potential applications. For instance, aminals of the oxazole series demonstrate how substituents affect their reactivity and the types of products formed under hydrolysis or condensation reactions (Vyzhdak et al., 2005).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Cytotoxic Activity : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, involving similar synthetic methods, demonstrated potent cytotoxic effects against various cancer cell lines, indicating a potential area of research for cancer treatment applications (Deady et al., 2003).

Antimicrobial and Antioxidant Activities : Compounds incorporating dimethylamino groups and synthesized through related chemical reactions have shown moderate effects against bacterial and fungal species, suggesting another application in developing antimicrobial agents (Abdel‐Aziz et al., 2008).

Synthetic Methods for Heterocyclic Compounds : The heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines synthesis, involving tetrahydro-2H-pyran and piperidine rings, provides a foundation for synthesizing heterocyclic α-amino acids, highlighting the compound's relevance in synthetic organic chemistry (Strässler et al., 1997).

Antitumor and Antioxidant Syntheses : The synthesis of cyanoacetamide derivatives and their evaluation for antitumor and antioxidant activities demonstrate the potential of structurally related compounds in pharmacological applications, particularly in cancer therapy and oxidative stress management (Bialy & Gouda, 2011).

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)oxan-4-yl]methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O2/c1-23(2)18(7-11-26-12-8-18)14-20-17(25)16-13-24(22-21-16)10-6-15-5-3-4-9-19-15/h13,15,19H,3-12,14H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMCRIOAPXRZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOCC1)CNC(=O)C2=CN(N=N2)CCC3CCCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)